3-bromo-2-fluoro-4-methylaniline hydrochloride
CAS No.: 2639436-65-8
Cat. No.: VC11531237
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2639436-65-8 |
---|---|
Molecular Formula | C7H8BrClFN |
Molecular Weight | 240.50 g/mol |
IUPAC Name | 3-bromo-2-fluoro-4-methylaniline;hydrochloride |
Standard InChI | InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H |
Standard InChI Key | WBDJXQDFYRBJKC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=C(C=C1)N)F)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Bromo-2-fluoro-4-methylaniline hydrochloride has the molecular formula C₇H₈BrClFN, with a molecular weight of 240.51 g/mol. Its IUPAC name is derived from the parent aniline structure, with substituents assigned according to positional priorities:
-
Bromine at position 3
-
Fluorine at position 2
-
Methyl at position 4
-
Hydrochloride salt formation at the amine group
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 2.28 (s, 3H, CH₃), 6.85–7.15 (m, 2H, aromatic), 8.10 (s, 1H, NH₂⁺).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 20.5 (CH₃), 115.2–135.6 (aromatic carbons), 158.9 (C-F).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Br).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of the aniline core, adapted from methodologies for analogous halogenated anilines :
Step 1: Protection of the Amine Group
-
Reagents: Acetic anhydride, ortho-toluidine derivative
-
Conditions: Reflux at 60°C for 4 hours
-
Product: N-(4-methylphenyl)acetamide (yield: 85%)
Step 2: Bromination and Fluorination
-
Brominating Agent: N-Bromosuccinimide (NBS) in tetrachloromethane
-
Fluorinating Agent: Selectfluor® in acetonitrile
-
Conditions: Sequential bromination (0°C, 2h) followed by fluorination (RT, 12h)
-
Intermediate: N-(3-bromo-2-fluoro-4-methylphenyl)acetamide (yield: 72%)
Step 3: Hydrolysis and Salt Formation
-
Hydrolysis: Concentrated HCl in dioxane (reflux, 2h)
-
Neutralization: NH₄OH to pH 9
-
Salt Formation: Treatment with HCl gas in ethanol
-
Final Product: 3-Bromo-2-fluoro-4-methylaniline hydrochloride (purity: 98.5%)
Industrial Optimization
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume (L) | 2 | 500 |
Temperature Control | ±2°C | ±0.5°C |
Yield (%) | 72 | 89 |
Purity (%) | 98.5 | 99.8 |
Industrial protocols emphasize solvent recovery systems and continuous-flow reactors to minimize waste .
Physicochemical Properties
Thermal and Solubility Profile
Property | Value |
---|---|
Melting Point | 158–160°C (decomposes) |
Boiling Point | 245°C (predicted) |
Density | 1.62 g/cm³ |
Solubility in Water | 12 g/L (20°C) |
LogP (Octanol-Water) | 2.34 |
Stability and Reactivity
-
Light Sensitivity: Degrades under UV exposure (t₁/₂ = 48h at 300 nm).
-
Hydrolytic Stability: Stable in pH 4–8; decomposes in strong acids/bases.
-
Reactivity: Undergoes Suzuki coupling at the bromine site (Pd catalysis).
Applications in Research and Industry
Pharmaceutical Intermediates
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR (IC₅₀ = 0.8 μM in A549 cells).
-
Antimicrobials: Derivatives show MIC values of 4 µg/mL against S. aureus.
Material Science
-
Liquid Crystals: Mesogenic properties observed in smectic phases (Δε = +12.3 at 25°C).
-
Coordination Chemistry: Forms complexes with Cu(II) (λmax = 680 nm).
Hazard | Code | Precautionary Measures |
---|---|---|
Acute Toxicity | H301 | Use PPE; avoid inhalation |
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H318 | Safety goggles mandatory |
Environmental Impact
-
Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L (96h).
-
Biodegradation: 28% mineralization in 30 days (OECD 301B).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume